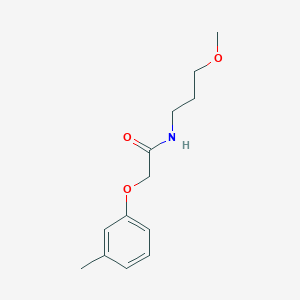methyl]phosphonate](/img/structure/B5138552.png)
diethyl [[acetyl(methyl)amino](phenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [[acetyl(methyl)amino](phenyl)methyl]phosphonate, commonly known as DIMP, is a chemical compound that has been extensively studied for its potential applications in various fields. This compound is a member of the organophosphate family and has attracted significant attention due to its unique properties. In
Wirkmechanismus
The mechanism of action of DIMP is primarily based on its ability to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting this enzyme, DIMP disrupts the transmission of nerve impulses, leading to paralysis and ultimately death. Additionally, DIMP has been shown to induce apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects:
DIMP has been shown to have several biochemical and physiological effects. In vitro studies have shown that DIMP can inhibit the growth of various cancer cell lines by inducing apoptosis. Additionally, DIMP has been shown to possess antiviral and antibacterial properties. In vivo studies have shown that DIMP can induce seizures and respiratory depression in animals, indicating its potential toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DIMP in lab experiments include its high purity, stability, and well-defined chemical structure. However, the limitations of using DIMP include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of DIMP. One potential area of research is the development of new derivatives of DIMP with improved pharmacological properties. Additionally, the use of DIMP as a potential therapeutic agent for the treatment of various diseases such as cancer and viral infections warrants further investigation. Furthermore, the development of new synthetic routes for the production of DIMP could lead to more efficient and cost-effective methods for its synthesis.
Synthesemethoden
The synthesis of DIMP involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction between diethyl phosphite and acetic anhydride, which results in the formation of diethyl acetylphosphonate. This intermediate compound is then reacted with methylamine and benzyl chloride to produce DIMP. The overall yield of this process is around 40%, and the purity of the final product is typically above 95%.
Wissenschaftliche Forschungsanwendungen
DIMP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DIMP has been shown to possess antitumor, antiviral, and antibacterial properties. In agriculture, DIMP has been used as a pesticide due to its ability to inhibit acetylcholinesterase, an enzyme that is essential for the nervous system of insects. In material science, DIMP has been used as a precursor for the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22NO4P/c1-5-18-20(17,19-6-2)14(15(4)12(3)16)13-10-8-7-9-11-13/h7-11,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYUVIUHQTYXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)N(C)C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5138480.png)
![2-bromo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5138483.png)
![11-(allyloxy)-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5138488.png)
![17-(4-iodophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5138489.png)
![2-(3,4-dimethoxyphenyl)-4,4,5,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5138492.png)


![4-(4-methoxyphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5138536.png)

![3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5138542.png)

![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)